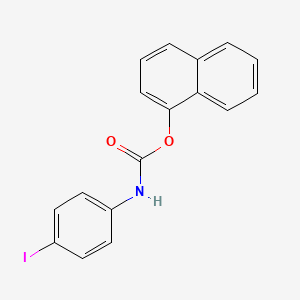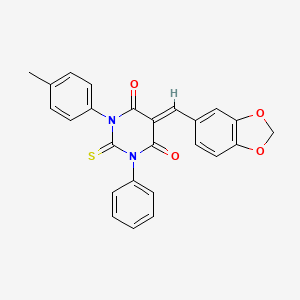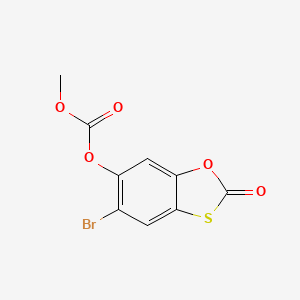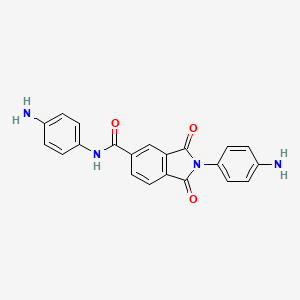![molecular formula C34H24Cl4N4O5S B14950173 (7E)-1,3-bis(2,4-dichlorobenzyl)-7-(3,4,5-trimethoxybenzylidene)-1H-imidazo[4,5-f][1,3]thiazolo[3,2-a]benzimidazole-2,8(3H,7H)-dione](/img/structure/B14950173.png)
(7E)-1,3-bis(2,4-dichlorobenzyl)-7-(3,4,5-trimethoxybenzylidene)-1H-imidazo[4,5-f][1,3]thiazolo[3,2-a]benzimidazole-2,8(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1,3-BIS(2,4-DICHLOROBENZYL)-7-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1H-IMIDAZO[4,5-F][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOLE-2,8(3H,7H)-DIONE” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and an aldehyde.
Formation of the Thiazole Ring: This often involves the cyclization of a thioamide with a haloketone.
Benzimidazole Formation: This can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Final Coupling: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using a base or a catalyst.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and minimize cost. This can include:
Catalysis: Using catalysts to speed up reactions.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the methoxy groups.
Reduction: Reduction reactions can occur at the imidazole or thiazole rings.
Substitution: Halogen atoms in the benzyl groups can be substituted by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines, thiols, or alkoxides.
Major Products
The major products of these reactions depend on the specific conditions but can include:
Oxidized Derivatives: Where methoxy groups are converted to hydroxyl groups.
Reduced Derivatives: Where double bonds in the rings are reduced to single bonds.
Substituted Derivatives: Where halogen atoms are replaced by other functional groups.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Protein Binding: It can be used in studies involving protein-ligand interactions.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Therapeutic Agents: Possible applications as an anti-cancer or anti-inflammatory agent.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Polymer Science:
作用机制
The mechanism of action of this compound would depend on its specific application. Generally, it may involve:
Molecular Targets: Such as enzymes, receptors, or nucleic acids.
Pathways Involved: Including inhibition of enzyme activity, modulation of receptor function, or interaction with DNA/RNA.
相似化合物的比较
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole structures.
Thiazole Derivatives: Compounds containing thiazole rings.
Imidazole Derivatives: Compounds with imidazole rings.
Uniqueness
The uniqueness of “1,3-BIS(2,4-DICHLOROBENZYL)-7-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1H-IMIDAZO[4,5-F][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOLE-2,8(3H,7H)-DIONE” lies in its complex structure, which combines multiple heterocyclic rings and functional groups, potentially leading to unique chemical and biological properties.
属性
分子式 |
C34H24Cl4N4O5S |
|---|---|
分子量 |
742.4 g/mol |
IUPAC 名称 |
(12E)-4,6-bis[(2,4-dichlorophenyl)methyl]-12-[(3,4,5-trimethoxyphenyl)methylidene]-13-thia-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),8,14-tetraene-5,11-dione |
InChI |
InChI=1S/C34H24Cl4N4O5S/c1-45-28-8-17(9-29(46-2)31(28)47-3)10-30-32(43)42-25-14-27-26(13-24(25)39-33(42)48-30)40(15-18-4-6-20(35)11-22(18)37)34(44)41(27)16-19-5-7-21(36)12-23(19)38/h4-14H,15-16H2,1-3H3/b30-10+ |
InChI 键 |
NZYUCXAIHZEGRB-WXMAUWIXSA-N |
手性 SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N3C4=CC5=C(C=C4N=C3S2)N(C(=O)N5CC6=C(C=C(C=C6)Cl)Cl)CC7=C(C=C(C=C7)Cl)Cl |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N3C4=CC5=C(C=C4N=C3S2)N(C(=O)N5CC6=C(C=C(C=C6)Cl)Cl)CC7=C(C=C(C=C7)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-2-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]phenyl}ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B14950093.png)
![(17R)-17-hydroxy-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolane]-17-carbonitrile](/img/structure/B14950095.png)
![Ethyl 5-[(Z)-2-(aminocarbothioyl)hydrazono]-2-methyl-5H-indeno[1,2-B]pyridine-3-carboxylate](/img/structure/B14950106.png)

![4,4'-methanediylbis(2-chloro-N-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}aniline)](/img/structure/B14950110.png)

![3-phenyl-1-({[(1E)-1-(pyridin-2-yl)ethylidene]amino}oxy)propan-1-one](/img/structure/B14950125.png)
![N'-[(1E)-1-(5-Methyl-2-furyl)ethylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B14950131.png)
![2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14950146.png)
![1H-Indole-3-carboxylic acid, 6-bromo-5-methoxy-1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-, ethyl ester](/img/structure/B14950163.png)
![2-(2-hydroxyphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14950167.png)
![4-(decyloxy)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B14950171.png)


